Methyl (2S,4S)-4-{4-[(benzyloxy)carbonyl]phenoxy}-2-pyrrolidinecarboxylate hydrochloride
CAS No.: 1354487-16-3
VCID: VC3010026
Molecular Formula: C20H22ClNO5
Molecular Weight: 391.8 g/mol
* For research use only. Not for human or veterinary use.
![Methyl (2S,4S)-4-{4-[(benzyloxy)carbonyl]phenoxy}-2-pyrrolidinecarboxylate hydrochloride - 1354487-16-3](/images/structure/VC3010026.png)
Description |
Methyl (2S,4S)-4-{4-[(benzyloxy)carbonyl]phenoxy}-2-pyrrolidinecarboxylate hydrochloride is a complex organic compound with a specific stereochemistry, indicated by the (2S,4S) configuration. This compound is used in various chemical syntheses, particularly in the field of pharmaceuticals and organic chemistry. It is characterized by its molecular formula, C20H22ClNO5, and a molecular weight of 391.85 g/mol . Synthesis and ApplicationsMethyl (2S,4S)-4-{4-[(benzyloxy)carbonyl]phenoxy}-2-pyrrolidinecarboxylate hydrochloride is synthesized through a series of reactions involving the protection of amino groups with benzyloxy carbonyl (Cbz) and the formation of ether linkages. This compound is often used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry where stereochemistry plays a critical role in drug efficacy and safety. Safety and Handling
Suppliers and AvailabilityThis compound is available from several chemical suppliers, including Leap Chem Co., Ltd. in P.R. China, and can be sourced through platforms like BuyersGuideChem . |
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CAS No. | 1354487-16-3 |
Product Name | Methyl (2S,4S)-4-{4-[(benzyloxy)carbonyl]phenoxy}-2-pyrrolidinecarboxylate hydrochloride |
Molecular Formula | C20H22ClNO5 |
Molecular Weight | 391.8 g/mol |
IUPAC Name | methyl (2S,4S)-4-(4-phenylmethoxycarbonylphenoxy)pyrrolidine-2-carboxylate;hydrochloride |
Standard InChI | InChI=1S/C20H21NO5.ClH/c1-24-20(23)18-11-17(12-21-18)26-16-9-7-15(8-10-16)19(22)25-13-14-5-3-2-4-6-14;/h2-10,17-18,21H,11-13H2,1H3;1H/t17-,18-;/m0./s1 |
Standard InChIKey | WDFWYIBICOSPBR-APTPAJQOSA-N |
Isomeric SMILES | COC(=O)[C@@H]1C[C@@H](CN1)OC2=CC=C(C=C2)C(=O)OCC3=CC=CC=C3.Cl |
SMILES | COC(=O)C1CC(CN1)OC2=CC=C(C=C2)C(=O)OCC3=CC=CC=C3.Cl |
Canonical SMILES | COC(=O)C1CC(CN1)OC2=CC=C(C=C2)C(=O)OCC3=CC=CC=C3.Cl |
PubChem Compound | 56831505 |
Last Modified | Aug 16 2023 |
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